molecular formula C17H14N2O3S B251769 N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B251769
M. Wt: 326.4 g/mol
InChI Key: AEAKDPILEQCPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as MOB-015, is a novel antifungal agent that has gained attention in recent years due to its potential therapeutic properties. MOB-015 is a member of the benzofuran family, which is known for its antifungal activity. MOB-015 has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.

Mechanism of Action

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, ultimately resulting in cell death. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a fungicidal effect, meaning that it kills the fungus rather than simply inhibiting its growth.
Biochemical and Physiological Effects
N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have minimal effects on human cells, making it a promising candidate for clinical use. In animal studies, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to be well-tolerated and effective against fungal infections. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a long half-life, which may reduce the frequency of dosing required for treatment.

Advantages and Limitations for Lab Experiments

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it a reliable option for research. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is also effective against a wide range of fungal species, making it a versatile tool for studying fungal infections. However, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not effective against all fungal species, and its effectiveness may vary depending on the strain of the fungus being studied.

Future Directions

There are several potential future directions for research on N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that include N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide and other antifungal agents. This may improve the effectiveness of treatment and reduce the risk of developing resistance to N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Another area of interest is the development of topical formulations of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide for the treatment of skin and nail infections. Additionally, further studies are needed to determine the safety and efficacy of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in clinical trials.

Synthesis Methods

The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process that includes the preparation of various intermediates. The final product is obtained through a reaction between 1-benzofuran-2-carboxylic acid and 3-methoxyphenyl isothiocyanate. The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its antifungal properties. In vitro studies have shown that N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is effective against a wide range of fungal species, including those that are resistant to current antifungal agents. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for clinical use.

properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-21-13-7-4-6-12(10-13)18-17(23)19-16(20)15-9-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H2,18,19,20,23)

InChI Key

AEAKDPILEQCPAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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